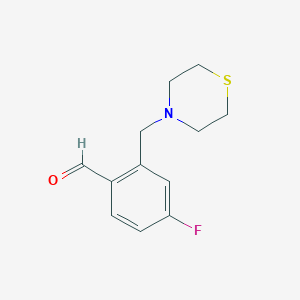
S-3-iso-Propoxyphenylthioacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-3-iso-Propoxyphenylthioacetate is an organic compound that belongs to the class of thioesters Thioesters are characterized by the presence of a sulfur atom replacing the oxygen atom in the ester linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of S-3-iso-Propoxyphenylthioacetate typically involves the reaction of 3-iso-propoxyphenol with thioacetic acid. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the thioester bond. Common reagents used in this synthesis include thioacetic acid, 3-iso-propoxyphenol, and a catalyst such as sulfuric acid or sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced techniques such as distillation, crystallization, and chromatography may be employed to purify the final product.
化学反応の分析
Types of Reactions
S-3-iso-Propoxyphenylthioacetate undergoes various chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or alcohols.
Substitution: The thioester group can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and alcohols.
Substitution: Various substituted thioesters depending on the nucleophile used.
科学的研究の応用
S-3-iso-Propoxyphenylthioacetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other thioesters and sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
作用機序
The mechanism of action of S-3-iso-Propoxyphenylthioacetate involves its interaction with specific molecular targets and pathways. The thioester group can undergo hydrolysis to release the corresponding thiol and carboxylic acid, which can then interact with biological molecules. The compound may also act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways.
類似化合物との比較
Similar Compounds
3-iso-Propoxyphenylacetate: Similar structure but with an oxygen atom instead of sulfur in the ester linkage.
3-iso-Propoxyphenylthiol: Contains a thiol group instead of a thioester group.
3-iso-Propoxyphenylsulfone: Contains a sulfone group instead of a thioester group.
Uniqueness
S-3-iso-Propoxyphenylthioacetate is unique due to the presence of the thioester group, which imparts distinct chemical properties and reactivity compared to its oxygen-containing analogs. The sulfur atom in the thioester linkage makes it more susceptible to oxidation and reduction reactions, providing a versatile platform for chemical modifications and applications.
特性
IUPAC Name |
S-(3-propan-2-yloxyphenyl) ethanethioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2S/c1-8(2)13-10-5-4-6-11(7-10)14-9(3)12/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFQVGQJKXYKCRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=CC=C1)SC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-(1,3-Dioxanyl)]-1-(2,3,4-trimethoxyphenyl)-1-propanol](/img/structure/B7989909.png)



![2-[(4-Ethylpiperazino)methyl]benzaldehyde](/img/structure/B7989928.png)

![O1-[2-(2,4-Dimethylphenyl)ethyl] O2-ethyl oxalate](/img/structure/B7989946.png)


![4-[(Cyclohexyloxy)methyl]benzaldehyde](/img/structure/B7989964.png)



